Acetic acid;2,9-dimethyl-1,10-phenanthroline;palladium;trifluoromethylsulfonyloxy trifluoromethanesulfonate
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Overview
Description
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) is a coordination compound that features palladium as the central metal ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) typically involves the reaction of palladium acetate with 2,9-dimethyl-1,10-phenanthroline in the presence of trifluoromethanesulfonic acid. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and ensure the purity of the product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production would also require stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form palladium(0) species.
Substitution: Ligands around the palladium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) nanoparticles. Substitution reactions can result in a variety of palladium complexes with different ligands.
Scientific Research Applications
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, such as cross-coupling reactions and C-H activation.
Material Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) exerts its effects involves the coordination of the palladium center with various substrates. This coordination can activate the substrates towards different chemical transformations. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or substrate activation in catalysis.
Comparison with Similar Compounds
Similar Compounds
- Acetato(1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate)
- Acetato(2,2’-bipyridine)palladium(II) dimer bis(trifluoromethanesulfonate)
Uniqueness
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) is unique due to the presence of the 2,9-dimethyl-1,10-phenanthroline ligand, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C34H32F6N4O10Pd2S2 |
---|---|
Molecular Weight |
1047.6 g/mol |
IUPAC Name |
acetic acid;2,9-dimethyl-1,10-phenanthroline;palladium;trifluoromethylsulfonyloxy trifluoromethanesulfonate |
InChI |
InChI=1S/2C14H12N2.C2F6O6S2.2C2H4O2.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;3-1(4,5)15(9,10)13-14-16(11,12)2(6,7)8;2*1-2(3)4;;/h2*3-8H,1-2H3;;2*1H3,(H,3,4);; |
InChI Key |
ODKQEIJXDLMTMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)O.CC(=O)O.C(F)(F)(F)S(=O)(=O)OOS(=O)(=O)C(F)(F)F.[Pd].[Pd] |
Origin of Product |
United States |
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